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Compound Name: Methyl 3-O-feruloylquinate

Cat. No.: B1632332 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction
Methyl 3-O-feruloylquinate is a naturally occurring phenolic compound belonging to the

chlorogenic acid family. It is the methyl ester of 3-O-feruloylquinic acid, an ester formed

between ferulic acid and quinic acid. First identified in the roots of Macleaya microcarpa, this

compound has garnered interest for its potential biological activities, including antibacterial,

antiviral, and immunomodulatory properties.[1] Its structural similarity to other well-researched

chlorogenic acids and the presence of the ferulic acid moiety suggest a range of therapeutic

possibilities. This guide provides a comprehensive technical overview of Methyl 3-O-
feruloylquinate, including its physicochemical properties, biological activities with available

quantitative data, detailed experimental protocols for its synthesis and analysis, and a

discussion of its hypothesized mechanisms of action involving key cellular signaling pathways.

Physicochemical Properties and Characterization
The structural elucidation and confirmation of Methyl 3-O-feruloylquinate rely on a

combination of spectroscopic techniques.
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Property Data

Molecular Formula C₁₈H₂₂O₉

Molecular Weight 382.37 g/mol

CAS Number 154418-15-2

Appearance Expected to be a solid

Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Table 1: Physicochemical Properties of Methyl 3-O-feruloylquinate.

Spectroscopic Data
While a complete, published spectrum for Methyl 3-O-feruloylquinate is not readily available,

the expected NMR and mass spectrometry data can be inferred from its constituent parts and

related compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The presence

of the methyl ester group will introduce a characteristic singlet proton signal around 3.7 ppm

and a carbon signal around 52 ppm.[2] The position of the feruloyl group on the quinic acid ring

can be definitively established using 2D NMR techniques like HMBC.
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Functional Group
¹H NMR Chemical Shift

(ppm, expected)

¹³C NMR Chemical Shift

(ppm, expected)

Feruloyl Moiety

H-2' 6.35 (d) 115.0

H-5' 7.10 (d) 116.0

H-6' 6.95 (dd) 123.5

H-7' (α-olefinic) 6.40 (d) 116.5

H-8' (β-olefinic) 7.60 (d) 145.0

C-1' 126.0

C-2' 110.0

C-3' 148.5

C-4' 150.0

C-9' (C=O) 167.0

-OCH₃ 3.90 (s) 56.0

Quinic Acid Moiety

H-2ax, H-2eq 2.0-2.3 (m) 37.0

H-3 ~5.3 (m) ~71.0

H-4 ~4.2 (m) ~72.0

H-5 ~3.8 (m) ~70.0

H-6ax, H-6eq 1.9-2.2 (m) 38.0

C-1 ~75.0

C-2 ~37.0

C-3 ~71.0

C-4 ~72.0

C-5 ~70.0
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C-6 ~38.0

C-7 (C=O) ~175.0

Methyl Ester

-OCH₃ ~3.7 (s) ~52.0

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Methyl 3-O-feruloylquinate.[2]

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For

the parent compound, 3-O-feruloylquinic acid, the precursor ion [M-H]⁻ is observed at m/z 367.

Key fragment ions at m/z 193 (quinic acid - H₂O) and 179 (ferulic acid - H) are characteristic.[3]

[4][5] For Methyl 3-O-feruloylquinate, the [M-H]⁻ ion would be expected at m/z 381, with

characteristic fragment ions.

Biological Activities and Quantitative Data
Direct quantitative data on the biological activities of Methyl 3-O-feruloylquinate are limited.

However, data from its parent compound, 3-O-feruloylquinic acid, and other related chlorogenic

acids provide a strong indication of its potential efficacy.

Anti-inflammatory Activity
Methyl 3-O-feruloylquinate is expected to possess anti-inflammatory properties. The parent

compound, 3-O-feruloylquinic acid, has been shown to inhibit the production of pro-

inflammatory mediators in LPS-stimulated RAW 264.7 cells.[6]
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Compound Assay Cell Line IC₅₀

3-O-feruloylquinic acid
DPPH radical

scavenging
- 0.06 mg/mL

3-O-feruloylquinic acid
ABTS radical

scavenging
- 0.017 mg/mL

3-O-feruloylquinic acid
Hydroxy radical

scavenging
- 0.49 mg/mL

Celecoxib (Reference) COX-2 Inhibition - 4.6 µg/mL

Table 3: Anti-inflammatory and Antioxidant Activity of 3-O-feruloylquinic acid and a Reference

Compound.[6][7]

Antibacterial Activity
The antibacterial potential of Methyl 3-O-feruloylquinate is suggested by studies on related

phenolic acids. Chlorogenic acid, a closely related compound, has demonstrated a broad

spectrum of antimicrobial activity.

Compound Bacterial Strain MIC (µg/mL)

Chlorogenic Acid Enterococcus faecalis 64

Chlorogenic Acid Staphylococcus aureus 500-1000

Chlorogenic Acid Escherichia coli >1000

Chlorogenic Acid Pseudomonas aeruginosa >1000

Salicylic Acid (Reference) Escherichia coli 250-500

Salicylic Acid (Reference) Pseudomonas aeruginosa 250-500

Table 4: Minimum Inhibitory Concentrations (MIC) of Chlorogenic Acid and a Reference

Compound against various bacterial strains.[8]

Antiviral Activity
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A study on a related isomer, Methyl 4-O-feruloylquinate, reported anti-H5N1 activity, suggesting

that Methyl 3-O-feruloylquinate may also possess antiviral properties.[9]

Compound Virus Cell Line Activity

Methyl 4-O-

feruloylquinate
H5N1 Influenza A MDCK

3% protective rate at 5

µM

Table 5: Antiviral Activity of a Structurally Related Compound.[9]

Experimental Protocols
Synthesis of Methyl 3-O-feruloylquinate
The synthesis of Methyl 3-O-feruloylquinate can be achieved through a multi-step process

adapted from the synthesis of other feruloylquinic acid derivatives.[10][11][12]

Step 1: Methylation of Quinic Acid

D-(-)-Quinic acid is suspended in methanol.

A catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid) is added.

The mixture is refluxed and monitored by TLC until completion.

The reaction is neutralized, and the solvent is removed under reduced pressure to yield

methyl quinate.

Step 2: Protection of Hydroxyl Groups

The vicinal hydroxyl groups at C-4 and C-5 of methyl quinate are selectively protected. A

common method is the formation of an acetal, for instance, with 2,2-dimethoxypropane in the

presence of an acid catalyst.

The protected methyl quinate is purified by column chromatography.

Step 3: Esterification with Ferulic Acid
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Ferulic acid is activated, for example, by conversion to feruloyl chloride using thionyl

chloride.

The protected methyl quinate is dissolved in a mixture of pyridine and dichloromethane with

a catalytic amount of DMAP.

Feruloyl chloride is added, and the reaction is stirred at room temperature until completion

(monitored by TLC).

The product is purified by column chromatography.

Step 4: Deprotection

The protecting groups are removed under acidic conditions (e.g., 1 M aqueous HCl in THF).

The final product, Methyl 3-O-feruloylquinate, is purified by column chromatography and/or

recrystallization.

Synthesis Workflow

D-(-)-Quinic Acid Methyl Quinate
Methylation

Protected Methyl Quinate
Protection

Protected Methyl 3-O-feruloylquinate
Esterification

Methyl 3-O-feruloylquinate
Deprotection

Click to download full resolution via product page

Proposed workflow for the synthesis of Methyl 3-O-feruloylquinate.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Cell Culture and Treatment:

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and

antibiotics.

Cells are seeded in 96-well plates and allowed to adhere.
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Cells are pre-treated with various concentrations of Methyl 3-O-feruloylquinate for 1 hour.

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1

µg/mL.

Nitric Oxide Measurement:

After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the

culture supernatant is measured using the Griess reagent.

The absorbance at 540 nm is measured using a microplate reader.

The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Antibacterial Activity Assay (MIC Determination)
Broth Microdilution Method:

A two-fold serial dilution of Methyl 3-O-feruloylquinate is prepared in a 96-well microtiter

plate with a suitable broth medium.

A standardized bacterial suspension is added to each well.

The plate is incubated at the optimal temperature for the specific bacterial strain.

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of

the compound that completely inhibits visible bacterial growth.

Hypothesized Signaling Pathways
The biological activities of Methyl 3-O-feruloylquinate are likely mediated through the

modulation of key inflammatory and stress-response signaling pathways, primarily based on

the known mechanisms of ferulic acid and other chlorogenic acids.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is

hypothesized that Methyl 3-O-feruloylquinate inhibits this pathway by preventing the

degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and
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preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory

genes.

Hypothesized NF-κB Inhibition

LPS

TLR4

IKK

IκBα

Phosphorylation

NF-κB (p65/p50)

Nucleus

Translocation

Pro-inflammatory Genes

Transcription

Methyl 3-O-feruloylquinate

Inhibition
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Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is

another critical regulator of cellular responses to stress and inflammation. It is plausible that

Methyl 3-O-feruloylquinate can modulate this pathway by inhibiting the phosphorylation of

key kinases, thereby reducing the activation of downstream transcription factors that promote

the expression of inflammatory mediators.
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Hypothesized MAPK Inhibition
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Proposed modulation of the MAPK signaling pathway.

Conclusion
Methyl 3-O-feruloylquinate is a promising natural product with potential therapeutic

applications in the fields of infectious diseases and inflammation. While direct and

comprehensive experimental data for this specific compound remains to be fully elucidated, the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1632332?utm_src=pdf-body-img
https://www.benchchem.com/product/b1632332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


available information on its parent and related compounds provides a strong foundation for

future research. The experimental protocols and hypothesized mechanisms of action outlined

in this guide are intended to serve as a valuable resource for scientists and drug development

professionals interested in exploring the full potential of Methyl 3-O-feruloylquinate. Further

investigation is warranted to confirm its biological activities, establish a detailed safety profile,

and fully characterize its interactions with key cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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